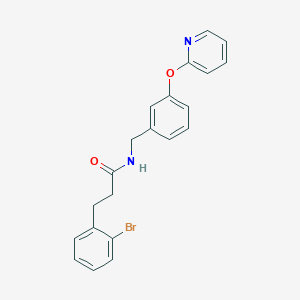

3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

Description

3-(2-Bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a synthetic propanamide derivative characterized by a 2-bromophenyl group at the propanamide’s carbonyl terminus and a 3-(pyridin-2-yloxy)benzyl moiety at the amide nitrogen (Figure 1). Structural confirmation for such compounds typically relies on NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O2/c22-19-9-2-1-7-17(19)11-12-20(25)24-15-16-6-5-8-18(14-16)26-21-10-3-4-13-23-21/h1-10,13-14H,11-12,15H2,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFCNJUAURTXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide typically involves a multi-step process:

Formation of the Bromophenyl Intermediate: The starting material, 2-bromophenylamine, undergoes a reaction with an appropriate acylating agent to form the bromophenyl intermediate.

Introduction of the Pyridin-2-yloxy Group: The bromophenyl intermediate is then reacted with a pyridin-2-yloxy derivative under suitable conditions to introduce the pyridin-2-yloxy group.

Formation of the Benzyl Group: The final step involves the reaction of the intermediate with a benzylating agent to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide can be contextualized against related propanamide derivatives, as summarized in Table 1 .

Table 1: Comparative Analysis of Propanamide Derivatives

Key Structural and Functional Insights

Bromophenyl vs. Fluorophenyl/Oxadiazole Moieties :

- The 2-bromophenyl group in the target compound contrasts with fluorophenyl or oxadiazole rings in analogs like PF3845 and 6e . Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets compared to fluorine, while oxadiazole cores (as in 6e) improve metabolic resistance and receptor selectivity (e.g., CB2 IC₅₀ = 12 nM).

Pyridinyloxy-Benzyl vs. Sulfamoylmethyl/Carbazolyl Groups :

- The pyridinyloxy-benzyl substituent in the target compound differs from sulfamoylmethyl (compound 5, ) or carbazolyl groups (compounds 6a–6e, ). Sulfamoylmethyl enhances solubility via polar interactions, whereas carbazolyl groups in 6a–6e contribute to π-stacking in receptor binding.

Biological Activity Trends: Antioxidant Activity: Propanamides with thioamide or hydrazone substituents (e.g., compound 3, ) exhibit radical scavenging, absent in bromophenyl/pyridinyloxy derivatives.

Synthetic Efficiency :

- Yields for propanamides vary widely (e.g., 16% for compound 5 vs. 85% for thioxothiazolidin derivatives ). The target compound’s synthesis likely requires optimization of coupling steps or purification methods.

Biological Activity

The compound 3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory, anticonvulsant, and other pharmacological effects based on recent research findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves a multi-step process that includes the coupling of a brominated aromatic compound with a pyridinyl ether. The structural integrity and purity of the compound are crucial for its biological evaluation. The compound's structure can be represented as follows:

- Chemical Formula : CHBrNO

- Molecular Weight : 364.25 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, highlighting its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives containing pyridine and benzyl moieties can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .

Table 1: Summary of Anti-inflammatory Studies

2. Anticonvulsant Activity

Preliminary studies suggest that the compound may possess anticonvulsant properties, similar to other derivatives evaluated in animal models. For instance, compounds structurally related to this amide have shown efficacy in reducing seizure frequency in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test .

Table 2: Anticonvulsant Efficacy Assessment

| Compound | Test Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| 3-(2-bromophenyl)-... | MES test | 67.65 | |

| N-benzyl-2-(2,5-dioxopyrro... | PTZ test | 42.83 |

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. The presence of the bromine atom and the pyridine ring appears to enhance the interaction with biological targets, potentially increasing potency against inflammation and seizures.

Case Studies

Several case studies have explored the pharmacological profile of related compounds:

- Case Study 1 : A study on N-benzyl derivatives showed that modifications at the benzyl position significantly affected anti-inflammatory activity, indicating that substituents can modulate efficacy .

- Case Study 2 : Research involving pyridine-containing compounds highlighted their ability to cross the blood-brain barrier, suggesting potential for central nervous system (CNS) effects, including anticonvulsant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.